
2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. MPTP is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research on similar compounds often involves the synthesis of novel heterocyclic compounds that have shown potential as anti-inflammatory and analgesic agents. For instance, the synthesis of various heterocyclic compounds derived from visnaginone and khellinone has been studied, indicating a wide interest in developing new pharmaceutical agents with improved therapeutic profiles. These compounds were evaluated for their cyclooxygenase inhibition and exhibited notable analgesic and anti-inflammatory activities, suggesting potential applications in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
The structural features of benzamide derivatives, including thiophene moieties, have been explored for their anticancer properties. Studies have focused on synthesizing and evaluating the anticancer efficacy of various benzamide derivatives against multiple human cancer cell lines. These efforts underscore the potential of such compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic outcomes (Mohan et al., 2021).
Potential Antipsychotic Agents
Research has also delved into the synthesis of benzamides with specific structural modifications for evaluating their neuroleptic (antipsychotic) potential. These studies are indicative of the ongoing search for more effective and safer antipsychotic medications. The structural characteristics of these compounds, such as methoxy and bromo substituents, play a crucial role in their pharmacological profiles, including their affinity for dopamine receptors and their behavioral effects in animal models (Högberg et al., 1990).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of compounds targeting specific enzymes, such as renin inhibitors, have been explored for their therapeutic potential in treating diseases like hypertension. The optimization of these molecules, including modifications to their piperidine moieties, aims to improve their pharmacokinetic profiles while maintaining or enhancing their enzyme inhibitory activity. This research direction emphasizes the role of chemical synthesis in creating more effective and bioavailable pharmaceutical agents (Tokuhara et al., 2018).
Propriétés
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-15(16)18(21)20-11-13-9-14(12-19-10-13)17-7-4-8-23-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONCKZBTTYPEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)
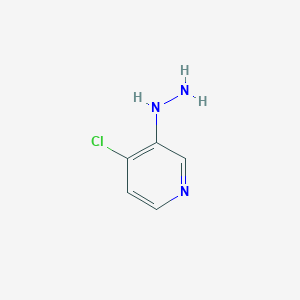
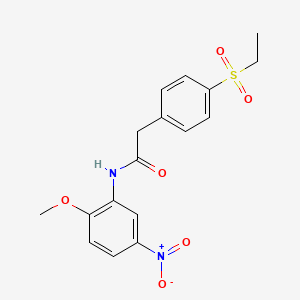

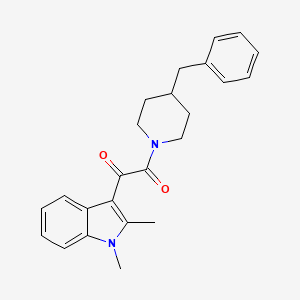
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2658903.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)
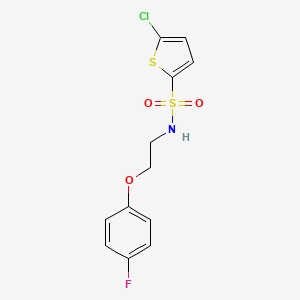
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)
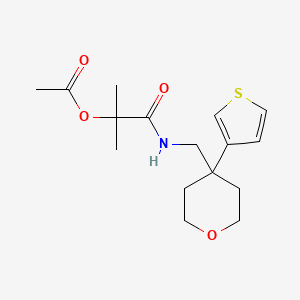
![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)